N-Boc vs. N-Benzyl Substitution: Potency and Selectivity Shifts in Antileishmanial Assays
In a head-to-head comparison within the thieno[2,3-c]pyridine series, N-Boc derivatives (exemplified by compounds 2a–i) showed only modest activity against Leishmania spp., with only 4 of 9 N-Boc derivatives achieving IC50 < 10 µM [1]. Replacing the Boc group with a benzyl group (compounds 3a–i) significantly improved antipromastigote activity, with compound 3f exhibiting IC50 values of 0.83–1.13 µM against intracellular amastigotes, comparable to amphotericin B but with a 250-fold higher selectivity index [1]. This demonstrates that the Boc-protected intermediate serves as a critical starting point for generating substantially more active analogs through a single-step N-deprotection and alkylation sequence.
| Evidence Dimension | Antileishmanial activity (IC50) and selectivity index |
|---|---|
| Target Compound Data | N-Boc-thieno[2,3-c]pyridine derivatives (2a–i): IC50 < 10 µM for only 4 compounds; selectivity indices not reported for Boc series |
| Comparator Or Baseline | N-Benzyl-thieno[2,3-c]pyridine derivative 3f: IC50 0.83–1.13 µM against amastigotes; selectivity index >250-fold vs. macrophages |
| Quantified Difference | ~10-fold improvement in amastigote IC50; >250-fold selectivity window vs. macrophage cytotoxicity |
| Conditions | In vitro assays against Leishmania amazonensis, L. braziliensis, L. infantum promastigotes and intracellular amastigotes; cytotoxicity against RAW 264.7 macrophages |
Why This Matters
The N-Boc compound is the essential protected precursor that, upon deprotection and N-benzylation, yields drug-like leads with sub-micromolar potency and high selectivity—directly justifying its procurement for medicinal chemistry programs targeting kinetoplastid diseases.
- [1] Bernardo, V.G., et al. Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorg. Med. Chem. 132, 118475 (2025). DOI: 10.1016/j.bmc.2025.118475. View Source
